Cas no 13375-57-0 (8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane])

8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] structure
13375-57-0 structure
Product name:8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
CAS No:13375-57-0
MF:C9H15NO2
Molecular Weight:169.2209
MDL:MFCD20661702
CID:1104944
PubChem ID:22339720

8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] 化学的及び物理的性質

名前と識別子

    • 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
    • Spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
    • CS-0049975
    • AGYAUTGGRPUPMR-UHFFFAOYSA-N
    • SCHEMBL1773301
    • AKOS025403480
    • P12825
    • AS-51510
    • MFCD20661702
    • SY321074
    • SB10877
    • 8-azaspiro[bicyclo[3.2.1]octane-3,2 inverted exclamation mark -[1,3]dioxolane]
    • spiro[1,3-dioxolane-2,3'-8-azabicyclo[3.2.1]octane]
    • 13375-57-0
    • 8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
    • MDL: MFCD20661702
    • インチ: InChI=1S/C9H15NO2/c1-2-8-6-9(5-7(1)10-8)11-3-4-12-9/h7-8,10H,1-6H2
    • InChIKey: AGYAUTGGRPUPMR-UHFFFAOYSA-N
    • SMILES: C1COC2(CC3CCC(C2)N3)O1

計算された属性

  • 精确分子量: 169.110278721g/mol
  • 同位素质量: 169.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 175
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 30.5Ų

8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM207956-250mg
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
13375-57-0 95%
250mg
$192 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05511-1G
8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
13375-57-0 95%
1g
¥ 2,877.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05511-10G
8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
13375-57-0 95%
10g
¥ 12,804.00 2023-04-06
eNovation Chemicals LLC
D572079-5G
8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
13375-57-0 97%
5g
$1625 2024-05-23
eNovation Chemicals LLC
D572079-1G
8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
13375-57-0 97%
1g
$540 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05511-50G
8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
13375-57-0 95%
50g
¥ 27,205.00 2023-04-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1120615-500mg
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
13375-57-0 95%
500mg
¥4183.00 2024-08-09
TRC
A965763-50mg
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
13375-57-0
50mg
$ 160.00 2022-06-07
eNovation Chemicals LLC
D572079-100mg
8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
13375-57-0 97%
100mg
$170 2024-05-23
Aaron
AR00HTOE-100mg
Spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
13375-57-0 95%
100mg
$78.00 2025-02-11

8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] 関連文献

8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]に関する追加情報

Introduction to 8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] (CAS No. 13375-57-0)

8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane], identified by its CAS number 13375-57-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural framework and potential biological activities. This spirocyclic structure, featuring an azacycloalkane core linked to a dioxolane moiety, presents a fascinating scaffold for drug discovery and development. The compound's intricate architecture suggests potential interactions with biological targets, making it a subject of interest for researchers exploring novel therapeutic agents.

The molecular structure of 8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] consists of a spirocyclic connection between a seven-membered azacycloalkane ring and a three-membered dioxolane ring. This arrangement creates a rigid framework with distinct spatial constraints, which can influence its binding affinity and selectivity towards biological receptors. The presence of nitrogen and oxygen heteroatoms in the molecule further enhances its potential for forming hydrogen bonds and other non-covalent interactions with biological targets, such as enzymes and receptors.

In recent years, the pharmaceutical industry has increasingly focused on developing small molecules with complex cyclic structures due to their ability to exhibit high specificity and efficacy. 8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] exemplifies this trend, as its unique spirocyclic core has been explored in various drug discovery programs. Researchers have been particularly interested in its potential applications in the treatment of neurological disorders, where precise targeting of specific receptor pathways is crucial.

One of the most compelling aspects of 8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] is its structural versatility. The spirocyclic connection allows for conformational flexibility while maintaining a stable core structure, which can be exploited to optimize pharmacokinetic properties such as solubility and metabolic stability. Additionally, the presence of both nitrogen and oxygen atoms provides multiple sites for functionalization, enabling the synthesis of derivatives with tailored biological activities.

Recent studies have demonstrated the potential of 8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] as a lead compound for the development of novel therapeutic agents. For instance, preliminary computational studies have suggested that this compound may interact with specific binding pockets on target proteins involved in neurological diseases. These findings have prompted further investigation into its pharmacological profile and potential clinical applications.

The synthesis of 8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] presents both challenges and opportunities for synthetic chemists. The construction of the spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to access complex cyclic structures like this one. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly valuable in constructing the desired framework.

The pharmacological evaluation of 8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] has revealed promising preliminary results in preclinical models. Studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes implicated in neurological disorders. These findings underscore the potential of this scaffold as a basis for developing new therapeutic interventions.

In conclusion,8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] (CAS No. 13375-57-0) represents a structurally intriguing compound with significant potential in pharmaceutical research and drug development。 Its unique spirocyclic framework and diverse functional groups make it an attractive candidate for further exploration in medicinal chemistry。 As research continues to uncover new biological targets and therapeutic strategies, compounds like this one are poised to play a crucial role in addressing unmet medical needs。

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:13375-57-0)8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
A1051679
Purity:99%/99%
はかる:250mg/1g
Price ($):158.0/427.0